草酸甲基钾

描述

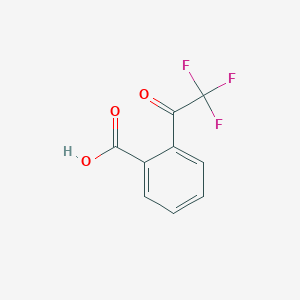

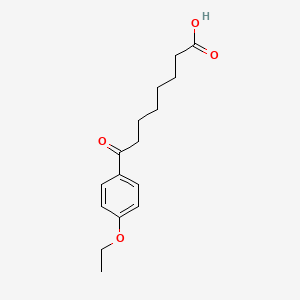

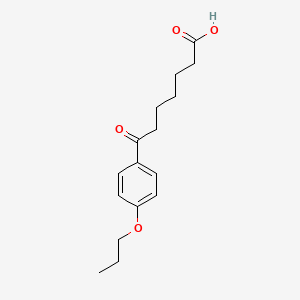

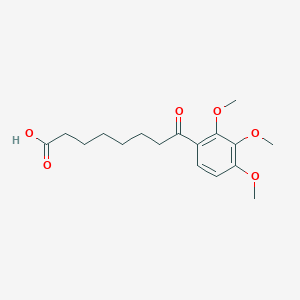

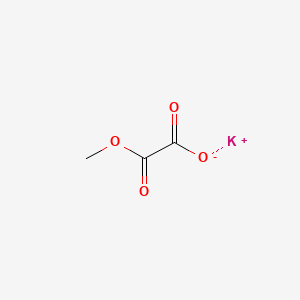

Methyl potassium oxalate is a chemical compound with the molecular formula C3H3KO4 . It is also known by other names such as Potassium 2-methoxy-2-oxoacetate and potassium methyl oxalate .

Molecular Structure Analysis

The molecular structure of Methyl potassium oxalate includes a potassium ion (K+) and a 2-methoxy-2-oxoacetate ion (C3H3O4-) . The InChI key for this compound is SJNHYWHFXPPTJJ-UHFFFAOYSA-M .

Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl potassium oxalate include a molecular weight of 142.15 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .

科学研究应用

牙本质敏感度降低和牙科应用

草酸甲基钾因其对牙齿健康的影响而被探索,特别是在降低牙本质敏感度和增强树脂粘接界面耐久性方面。研究表明,草酸钾可以有效降低树脂粘接牙本质的即时渗透性。然而,它对这些粘接耐久性的长期影响可能会受到损害,这表明虽然有利于立即降低敏感性,但其对长期牙齿修复稳定性的影响需要进一步评估 (Silva 等,2010)。此外,其他研究重点关注草酸钾在脱敏治疗中的功效,表明其在牙科应用中管理牙本质过敏的潜力 (Pillon 等,2004)。

环境和材料科学

草酸甲基钾的环境应用包括其在水处理过程中的作用。具体而言,它已被研究用于激活来自不同来源的碳的能力,在染料去除和水净化工作中显示出巨大的潜力。例如,源自洋麻芯的草酸钾活性炭显示出优异的吸附能力,表明其在环境修复和水处理技术中的实用性 (Chen 等,2013)。这项研究强调了草酸甲基钾除了生物医学用途之外的更广泛适用性,突出了其在应对环境挑战中的重要性。

化学合成与应用

在化学合成领域,草酸甲基钾作为一种至关重要的试剂,促进了各种有机转化。它在 O-甲基酮肟和 2-芳基吡啶的钯催化脱羧正邻乙氧羰基化中的作用例证了它在有机化学中的效用,提供了一种在多种底物中引入酯基的途径。此类化学过程强调了草酸甲基钾作为试剂的多功能性,促进了新化合物和材料的开发,这些化合物和材料在各个领域具有潜在应用 (Li 和 Wang,2015)。

安全和危害

未来方向

作用机制

Target of Action

Methyl potassium oxalate, also known as Potassium 2-methoxy-2-oxoacetate, is a derivative of oxalic acid . Oxalic acid and its salts, including methyl potassium oxalate, are secondary metabolites secreted by fungi, bacteria, and plants .

Mode of Action

It is known that oxalate, the ionized form of oxalic acid, readily forms salts with divalent metals such as calcium . This interaction can affect calcium-sensitive voltage-gated sodium channels, altering intracellular calcium-dependent regulatory mechanisms .

Biochemical Pathways

Oxalate is a metabolic end-product, and its systemic concentrations can vary among individuals . It is involved in various biochemical pathways, including those related to the metabolism of glyoxylate, aromatic amino acids, glyoxal, and vitamin C . Oxalate can also contribute to the formation of kidney stones and has been implicated in the progression of chronic kidney disease .

Pharmacokinetics

The measurement of urinary oxalate is performed on a 24-hour urine collection via high-performance liquid chromatography or colorimetric enzymatic (oxalate oxidase) methods . This suggests that oxalate, and by extension methyl potassium oxalate, is excreted almost entirely by the kidney .

Result of Action

The primary result of the action of methyl potassium oxalate is the formation of insoluble salts with divalent metals, particularly calcium . This can lead to the crystallization of these salts in the renal tubules, contributing to the formation of kidney stones . There is also emerging evidence that increased concentrations of oxalate could be a driver of chronic kidney disease progression .

Action Environment

The action of methyl potassium oxalate can be influenced by various environmental factors. For instance, the presence of divalent metals in the environment can affect the formation of insoluble salts . Additionally, the compound’s action can be influenced by the presence of certain bacteria in the gut, which can degrade oxalates . The compound’s action, efficacy, and stability can also be affected by factors such as pH and temperature.

生化分析

Biochemical Properties

Methyl potassium oxalate plays a significant role in biochemical reactions, particularly in the context of oxalate metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is oxalyl-CoA decarboxylase, which catalyzes the decarboxylation of oxalyl-CoA to formyl-CoA and carbon dioxide . This interaction is crucial for the degradation of oxalate and the regulation of its levels within the cell. Additionally, methyl potassium oxalate can interact with oxalate oxidase, an enzyme that catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide .

Cellular Effects

Methyl potassium oxalate has notable effects on various types of cells and cellular processes. In renal tubular epithelial cells, exposure to methyl potassium oxalate can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and activation of the NF-κB signaling pathway . This can result in apoptosis and autophagy, affecting cell viability and function. Furthermore, methyl potassium oxalate can influence gene expression by modulating the activity of transcription factors involved in oxidative stress responses .

Molecular Mechanism

The molecular mechanism of methyl potassium oxalate involves several key interactions at the molecular level. It can bind to oxalyl-CoA decarboxylase, facilitating the decarboxylation of oxalyl-CoA . Additionally, methyl potassium oxalate can inhibit or activate specific enzymes involved in oxalate metabolism, such as oxalate oxidase . These interactions can lead to changes in gene expression, particularly those genes involved in oxidative stress responses and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl potassium oxalate can change over time. The stability and degradation of methyl potassium oxalate are important factors to consider. Studies have shown that methyl potassium oxalate can degrade over time, leading to a decrease in its efficacy . Long-term exposure to methyl potassium oxalate in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and affect cellular function .

Dosage Effects in Animal Models

The effects of methyl potassium oxalate vary with different dosages in animal models. At lower doses, methyl potassium oxalate can induce mild oxidative stress and modulate cellular metabolism . At higher doses, it can lead to significant toxicity, including renal damage and nephrocalcinosis . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

Methyl potassium oxalate is involved in several metabolic pathways, particularly those related to oxalate metabolism. It interacts with enzymes such as oxalyl-CoA decarboxylase and oxalate oxidase, which play crucial roles in the degradation of oxalate . These interactions can affect metabolic flux and the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of methyl potassium oxalate within cells and tissues involve specific transporters and binding proteins. One such transporter is OxlT, an oxalate/formate antiporter that facilitates the uptake and release of oxalate in cells . This transporter plays a critical role in the localization and accumulation of methyl potassium oxalate within the cell.

Subcellular Localization

Methyl potassium oxalate is localized within specific subcellular compartments, which can affect its activity and function. Studies have shown that oxalate oxidase, an enzyme that interacts with methyl potassium oxalate, is targeted to the cell wall and plays a role in stress responses . Additionally, oxalyl-CoA decarboxylase, another interacting enzyme, is localized within the cytosol . These localization patterns are essential for understanding the functional roles of methyl potassium oxalate in cellular processes.

属性

IUPAC Name |

potassium;2-methoxy-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.K/c1-7-3(6)2(4)5;/h1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNHYWHFXPPTJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。